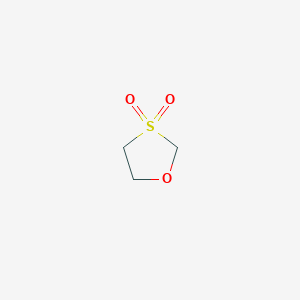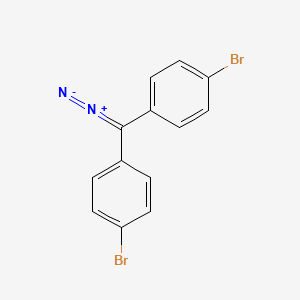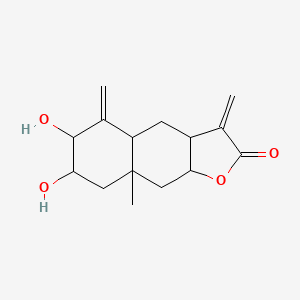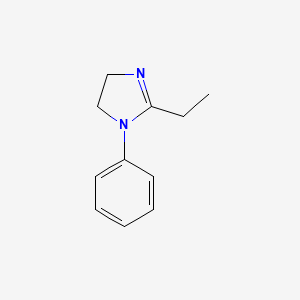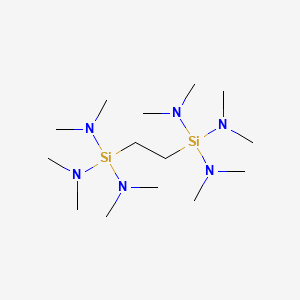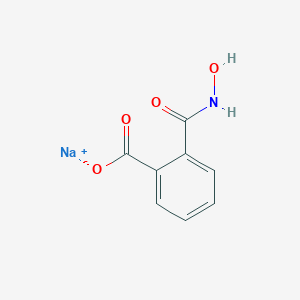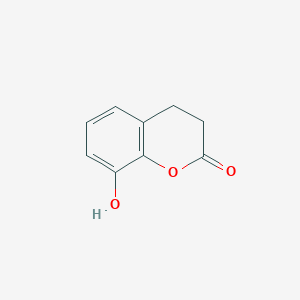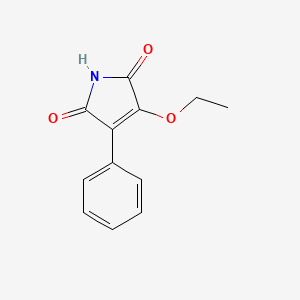
Palladium--ytterbium (3/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Palladium–ytterbium (3/1) is a bimetallic compound consisting of palladium and ytterbium in a 3:1 ratio. This compound is of significant interest due to its unique properties and potential applications in various fields, including catalysis, electronics, and materials science. The combination of palladium, a noble metal known for its catalytic properties, and ytterbium, a rare earth element, results in a compound with enhanced catalytic activity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: Palladium–ytterbium (3/1) can be synthesized using various methods. One common approach is the sodium borohydride reduction method. In this method, palladium and ytterbium salts are dissolved in a suitable solvent, and sodium borohydride is added to reduce the metal ions to their metallic state. The resulting palladium–ytterbium nanoparticles are then collected and purified .
Industrial Production Methods: On an industrial scale, palladium–ytterbium (3/1) can be produced using similar reduction methods, but with larger quantities of reagents and more controlled reaction conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: Palladium–ytterbium (3/1) undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often catalyzed by the palladium component, which is known for its ability to facilitate a wide range of organic transformations .
Common Reagents and Conditions: Common reagents used in reactions involving palladium–ytterbium (3/1) include hydrogen gas for reduction reactions, oxygen or air for oxidation reactions, and various organic halides for substitution reactions. The reactions are typically carried out under mild conditions, such as room temperature and atmospheric pressure, to ensure high selectivity and yield .
Major Products: The major products formed from reactions involving palladium–ytterbium (3/1) depend on the specific reaction conditions and reagents used. For example, in oxidation reactions, the major products are often oxidized organic compounds, while in reduction reactions, the products are reduced organic compounds .
Scientific Research Applications
Palladium–ytterbium (3/1) has a wide range of scientific research applications due to its unique properties. In chemistry, it is used as a catalyst for various organic reactions, including cross-coupling reactions such as the Suzuki and Heck reactions . In biology and medicine, palladium–ytterbium (3/1) nanoparticles have shown potential as antibacterial and anticancer agents . In industry, the compound is used in fuel cells, hydrogen storage, and sensors for detecting gases such as hydrogen and glucose .
Mechanism of Action
The mechanism by which palladium–ytterbium (3/1) exerts its effects is primarily through its catalytic activity. Palladium acts as a catalyst by facilitating the formation and breaking of chemical bonds, while ytterbium enhances the stability and activity of the palladium component. The molecular targets and pathways involved in these catalytic processes include various organic substrates and intermediates, which interact with the palladium–ytterbium catalyst to form the desired products .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to palladium–ytterbium (3/1) include other bimetallic catalysts such as palladium–platinum, palladium–nickel, and palladium–ruthenium. These compounds also exhibit enhanced catalytic activity and stability compared to their monometallic counterparts .
Uniqueness: What sets palladium–ytterbium (3/1) apart from other similar compounds is its unique combination of palladium and ytterbium, which results in a catalyst with superior electrocatalytic activity and stability. The presence of ytterbium enhances the dispersion of palladium nanoparticles, leading to improved catalytic performance .
Properties
CAS No. |
12143-66-7 |
|---|---|
Molecular Formula |
Pd3Yb |
Molecular Weight |
492.3 g/mol |
IUPAC Name |
palladium;ytterbium |
InChI |
InChI=1S/3Pd.Yb |
InChI Key |
GJAWBRIFMCLTAC-UHFFFAOYSA-N |
Canonical SMILES |
[Pd].[Pd].[Pd].[Yb] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,2'-Methylenebis[4-(hydroxymethyl)-6-methylphenol]](/img/structure/B14712419.png)

![Dimethylbis[(prop-2-en-1-yl)oxy]silane](/img/structure/B14712430.png)
